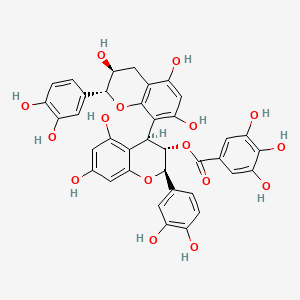

procyanidin B3 3-O-gallate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Procyanidin B3 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of procyanidin B3. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B3.

科学的研究の応用

Antioxidant Properties

Procyanidin B3 3-O-gallate exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research has shown that this compound can scavenge free radicals and reduce oxidative damage in cells. For instance, studies indicate that procyanidin derivatives can inhibit the accumulation of reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy, particularly in the context of chronic inflammatory diseases. This compound has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). In vitro studies have demonstrated that this compound can significantly reduce inflammation in models of arthritis and other inflammatory conditions .

Antitumor Activity

This compound has demonstrated promising antitumor effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. For example, studies have reported that procyanidin derivatives inhibit NF-κB and AP-1 transcriptional activity, leading to reduced tumor growth in prostate cancer models . The compound's ability to disrupt cancer cell cycle progression further underscores its potential as an anticancer agent.

Neuroprotective Effects

The neuroprotective capabilities of this compound are particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that this compound can protect neuronal cells from glutamate-induced toxicity by blocking ROS accumulation and modulating MAPK signaling pathways . These findings suggest that this compound may be beneficial in developing therapeutic strategies for neurodegenerative disorders.

Innovative Drug Delivery Systems

Given the low bioavailability of procyanidins, significant efforts have focused on developing advanced drug delivery systems to enhance their therapeutic potential. Nanoparticle formulations using chitosan-alginate matrices have been explored to improve the stability and controlled release of this compound under gastrointestinal conditions. Studies show that these nanoparticles can effectively protect human cells from oxidative damage while maintaining high encapsulation efficiency .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

化学反応の分析

Direct Condensation with Gallic Acid

-

Mechanism : Acid-catalyzed esterification between procyanidin B3 and gallic acid.

-

Conditions : Lewis acids (e.g., TiCl₄, SnCl₄) or TMSOTf (trimethylsilyl triflate) at -20°C to ambient temperature .

-

Yield : Up to 93% for stereoselective synthesis using TMSOTf .

Benzylsulfanyl Activation

-

Electrophilic Activation : 4β-Benzylsulfanylepicatechin reacts with nucleophilic flavan-3-ols under neutral conditions to form oligomers, including procyanidin B3 derivatives .

Galloyl Group Functionalization

-

DCC Coupling : Procyanidin B3 reacts with gallic acid using dicyclohexylcarbodiimide (DCC) and DMAP to introduce galloyl groups at specific hydroxyl positions .

Enzymatic Interactions

-

Lysozyme Binding : The galloyl group enhances hydrogen bonding with lysozyme’s active site, altering enzymatic activity .

-

DNA Polymerase Inhibition : 3-O-gallate substitution increases inhibition (IC₅₀ = 0.6 μM) compared to non-galloylated analogs .

DPPH Radical Neutralization

-

Activity : SC₅₀ values range from 0.6–3.2 μM, depending on galloyl position .

-

Structure-Activity Relationship :

Table 2: Antioxidant Activity of Derivatives

| Derivative | SC₅₀ (μM) | IC₅₀ (Maillard Inhibition, μM) | Source |

|---|---|---|---|

| 3-O-Gallate | 0.8 | 1.2 | |

| 3''-O-Gallate | 0.9 | 0.9 | |

| 3,3''-Di-O-gallate | 0.6 | 0.6 |

Metal Chelation

-

Fe³⁺/Cu²⁺ Binding : The catechol and galloyl groups form stable complexes, reducing oxidative stress in biological systems .

Anticancer Mechanisms

-

Prostate Cancer (PC-3) : Induces apoptosis via caspase-3 activation at 25–100 μM .

-

Structure Dependency : 3-O-gallate derivatives exhibit stronger cytotoxicity than non-galloylated procyanidins .

Protein Crosslinking

-

Collagen Interaction : Forms covalent bonds with lysine residues under oxidative conditions, stabilizing connective tissues .

Degradation and Stability

-

pH Sensitivity : Degrades rapidly at pH > 7, forming quinone intermediates .

-

Thermal Stability : Stable below 60°C; galloyl ester hydrolysis occurs at higher temperatures .

This compound’s reactivity is central to its biological efficacy, particularly in antioxidant and anticancer contexts. Advances in stereoselective synthesis and galloyl functionalization have enabled tailored modifications for specific applications, though stability under physiological conditions remains a challenge.

特性

分子式 |

C37H30O16 |

|---|---|

分子量 |

730.6 g/mol |

IUPAC名 |

[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31-,33+,34+,36-/m0/s1 |

InChIキー |

BXWABJPTCUDBMM-UDGCLMCYSA-N |

異性体SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

正規SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。